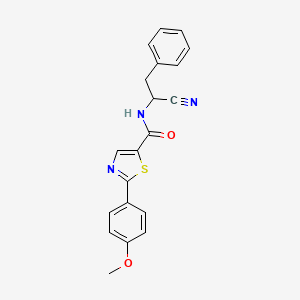
N-(1-cyano-2-phenylethyl)-2-(4-methoxyphenyl)-1,3-thiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyano-2-phenylethyl)-2-(4-methoxyphenyl)-1,3-thiazole-5-carboxamide, also known as CTTH-4, is a chemical compound that has been studied for its potential therapeutic applications. This compound has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The exact mechanism of action of N-(1-cyano-2-phenylethyl)-2-(4-methoxyphenyl)-1,3-thiazole-5-carboxamide is still being studied, but it is thought to involve the inhibition of several key signaling pathways involved in cell growth and survival. This compound has been found to inhibit the activity of several enzymes, including protein kinases and phosphatases, which play important roles in these signaling pathways.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis (programmed cell death), and the inhibition of inflammation. These effects make this compound a promising candidate for further research in several areas.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(1-cyano-2-phenylethyl)-2-(4-methoxyphenyl)-1,3-thiazole-5-carboxamide is its ability to inhibit the growth of several types of cancer cells, making it a promising candidate for further research in cancer treatment. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain lab experiments.
Direcciones Futuras
There are several future directions for research on N-(1-cyano-2-phenylethyl)-2-(4-methoxyphenyl)-1,3-thiazole-5-carboxamide, including:
1. Further studies on the mechanism of action of this compound, to better understand its effects on cell growth and survival.
2. Studies on the potential use of this compound in combination with other drugs or therapies, to enhance its therapeutic effects.
3. Studies on the potential use of this compound in the treatment of other diseases, such as neurodegenerative disorders and autoimmune diseases.
4. Development of new methods for synthesizing this compound, to improve its solubility and make it easier to work with in lab experiments.
5. Studies on the potential use of this compound as a diagnostic tool, to detect cancer cells or other disease markers.
Métodos De Síntesis
The synthesis of N-(1-cyano-2-phenylethyl)-2-(4-methoxyphenyl)-1,3-thiazole-5-carboxamide involves several steps, including the reaction of 2-bromo-4-methoxyacetophenone with thiourea to form 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid. This compound is then reacted with N-(1-cyano-2-phenylethyl)amine to form this compound.
Aplicaciones Científicas De Investigación
N-(1-cyano-2-phenylethyl)-2-(4-methoxyphenyl)-1,3-thiazole-5-carboxamide has been studied for its potential therapeutic applications in several areas, including cancer treatment, neuroprotection, and inflammation. In cancer research, this compound has been found to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and colon cancer.
Propiedades
IUPAC Name |
N-(1-cyano-2-phenylethyl)-2-(4-methoxyphenyl)-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S/c1-25-17-9-7-15(8-10-17)20-22-13-18(26-20)19(24)23-16(12-21)11-14-5-3-2-4-6-14/h2-10,13,16H,11H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFTFDJVZOLLSBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC=C(S2)C(=O)NC(CC3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

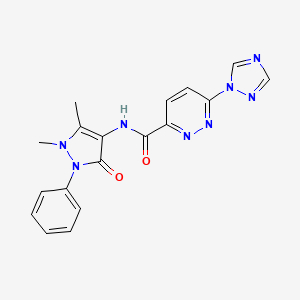
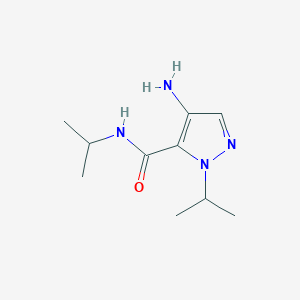

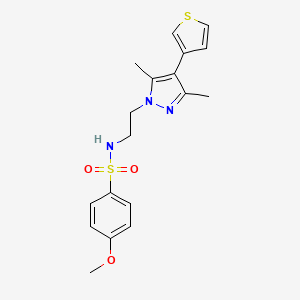

![4-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-4-oxobutanoic acid](/img/structure/B2675110.png)
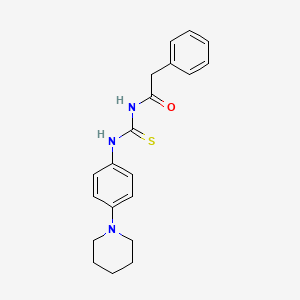
![1-[[9H-Fluoren-9-ylmethoxycarbonyl-[(1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B2675112.png)
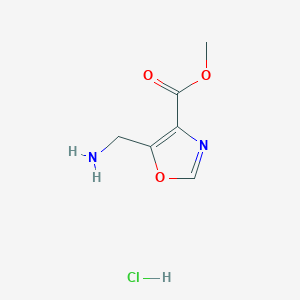

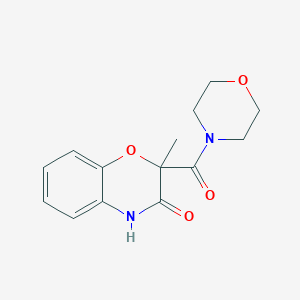

![3-[3-(propan-2-yl)-1H-pyrazol-5-yl]piperidine](/img/structure/B2675120.png)
